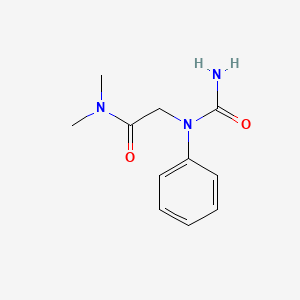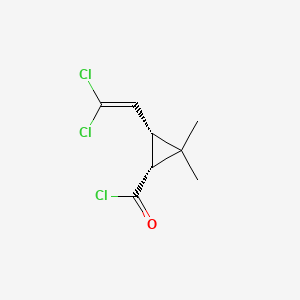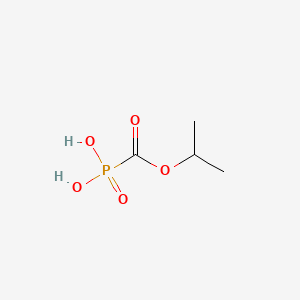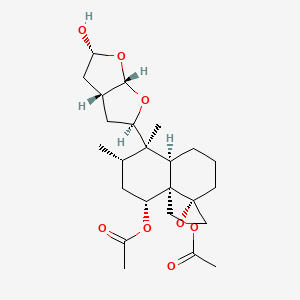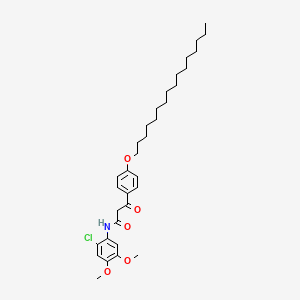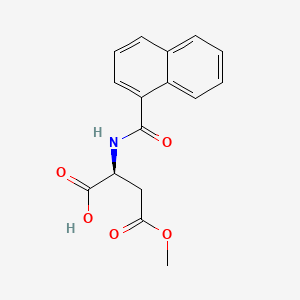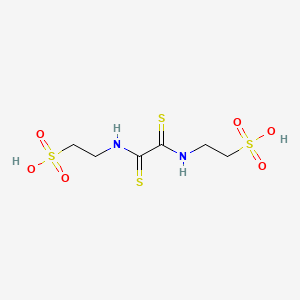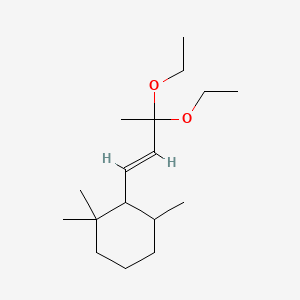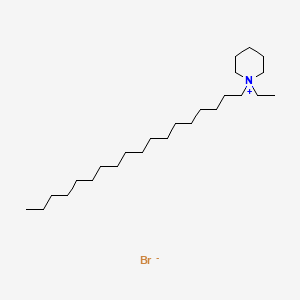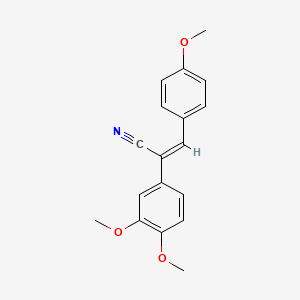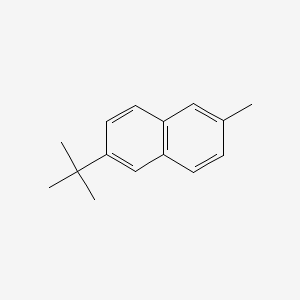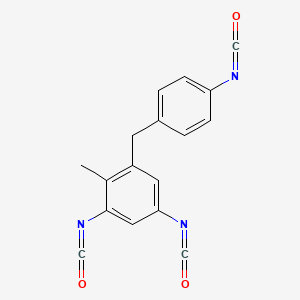
5-(p-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(p-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate is a chemical compound that belongs to the class of aromatic diisocyanates. It is characterized by the presence of two isocyanate groups (-NCO) attached to an aromatic ring structure. This compound is used in various industrial applications, particularly in the production of polyurethanes, which are materials known for their versatility and wide range of uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(p-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate typically involves the reaction of an aromatic amine with phosgene. The process can be summarized as follows:
Aromatic Amine Preparation: The starting material, an aromatic amine, is prepared through nitration and subsequent reduction of the corresponding aromatic compound.
Phosgenation: The aromatic amine is then reacted with phosgene (COCl₂) under controlled conditions to form the diisocyanate. This reaction is highly exothermic and requires careful temperature control and the use of appropriate solvents to manage the reaction kinetics.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors equipped with safety measures to handle the toxic and reactive nature of phosgene. The process involves:
Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, ensuring efficient heat management and high yield.
Purification: The crude product is purified through distillation or crystallization to obtain the desired diisocyanate with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(p-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes, which are widely used in foams, coatings, adhesives, and elastomers.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, often requiring catalysts to enhance the reaction rate.
Water: Reacts with isocyanates to form carbamic acids, which decompose to release carbon dioxide and amines.
Major Products
The major products formed from these reactions include:
Polyurethanes: Used in foams, coatings, and elastomers.
Ureas: Used in the production of resins and adhesives.
Carbamic Acids: Intermediate products that decompose to form amines and carbon dioxide.
Applications De Recherche Scientifique
5-(p-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Industry: Widely used in the production of polyurethanes for various applications, including insulation, automotive parts, and consumer goods.
Mécanisme D'action
The mechanism of action of 5-(p-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products such as urethanes and ureas. The molecular targets include hydroxyl groups in alcohols and amino groups in amines, which react with the isocyanate groups to form the corresponding products.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenediphenyl diisocyanate (MDI): Another aromatic diisocyanate used in the production of polyurethanes.
Toluene diisocyanate (TDI): A widely used diisocyanate with similar applications in polyurethane production.
Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate used in the production of polyurethanes with different properties.
Uniqueness
5-(p-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate is unique due to its specific aromatic structure, which imparts distinct reactivity and properties compared to other diisocyanates. Its ability to form stable urethane and urea linkages makes it valuable in the production of high-performance polyurethanes with tailored properties for specific applications.
Propriétés
Numéro CAS |
82151-48-2 |
|---|---|
Formule moléculaire |
C17H11N3O3 |
Poids moléculaire |
305.29 g/mol |
Nom IUPAC |
1,5-diisocyanato-3-[(4-isocyanatophenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C17H11N3O3/c1-12-14(6-13-2-4-15(5-3-13)18-9-21)7-16(19-10-22)8-17(12)20-11-23/h2-5,7-8H,6H2,1H3 |
Clé InChI |
SYQQCHZXVXQPIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1N=C=O)N=C=O)CC2=CC=C(C=C2)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


